Cas no 1092303-53-1 (5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine)

5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine is a synthetic compound characterized by its unique structure and chemical properties. This compound exhibits high purity and stability, making it suitable for various applications in organic synthesis. Its distinct substitution pattern and aromatic ring system contribute to its potential in drug discovery and material science. The compound's structural diversity and reactivity make it a valuable building block for the development of novel molecules.
5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine structure
1092303-53-1 structure
Product name:5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine
CAS No:1092303-53-1
MF:C15H15N3
Molecular Weight:237.299702882767
CID:5215230

5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine
    • 1H-Benzimidazol-2-amine, 6-methyl-N-(3-methylphenyl)-
    • インチ: 1S/C15H15N3/c1-10-4-3-5-12(8-10)16-15-17-13-7-6-11(2)9-14(13)18-15/h3-9H,1-2H3,(H2,16,17,18)
    • InChIKey: VYTDFQWCXBANTG-UHFFFAOYSA-N
    • SMILES: C1(NC2=CC=CC(C)=C2)NC2=CC(C)=CC=C2N=1

5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A515785-5g
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine
1092303-53-1 97%
5g
$530.0 2024-04-26
Ambeed
A515785-1g
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine
1092303-53-1 97%
1g
$177.0 2024-04-26
Chemenu
CM485611-1g
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine
1092303-53-1 97%
1g
$175 2023-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD606348-1g
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine
1092303-53-1 97%
1g
¥1218.0 2023-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD606348-5g
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine
1092303-53-1 97%
5g
¥3640.0 2023-03-01
Chemenu
CM485611-5g
5-Methyl-N-(m-tolyl)-1H-benzo[d]imidazol-2-amine
1092303-53-1 97%
5g
$519 2023-03-01

5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine 関連文献

5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amineに関する追加情報

Introduction to 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine (CAS No. 1092303-53-1)

5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine, identified by its Chemical Abstracts Service (CAS) number 1092303-53-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive study in drug discovery and development. The compound’s molecular framework, featuring a benzimidazole core substituted with methyl and phenyl groups, contributes to its unique chemical properties and reactivity, which are being explored for various therapeutic applications.

The benzimidazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its role in several bioactive molecules. The presence of a methyl group at the 5-position and a 3-methylphenyl substituent at the N-position of the benzimidazole ring introduces specific steric and electronic characteristics that influence the compound’s interactions with biological targets. This structural configuration has been investigated for its potential to modulate enzyme activity, receptor binding, and other pharmacological mechanisms relevant to human health.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanistic pathways of 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine more accurately. Studies have suggested that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in diseases such as cancer and inflammatory disorders. The phenyl ring’s methyl substitution enhances lipophilicity, potentially improving membrane permeability and oral bioavailability, critical factors for drug efficacy.

In the context of oncology research, benzimidazole derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs) and other proto-oncogene products. The structural features of 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine align well with known kinase inhibition motifs, prompting investigations into its potential as an anti-cancer agent. Preclinical studies have begun to explore its ability to disrupt cell cycle progression by binding to CDK enzymes, thereby preventing uncontrolled cell division.

Beyond oncology, this compound has also been examined for its anti-inflammatory properties. Benzimidazoles are known to interact with nuclear factor kappa B (NF-κB) pathways, which regulate inflammatory responses. The unique substitution pattern in 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine may confer selective inhibition of NF-κB activation, offering a therapeutic strategy for conditions involving chronic inflammation, such as rheumatoid arthritis or neuroinflammatory diseases.

The synthesis of 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the benzimidazole core efficiently. These synthetic approaches not only enhance scalability but also allow for modifications that can fine-tune the compound’s pharmacological profile.

The pharmacokinetic properties of 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine are under active investigation to optimize its delivery and therapeutic window. Factors such as solubility, stability, metabolic clearance rates, and distribution within biological systems are critical considerations in drug development. Preliminary in vitro studies suggest that this compound exhibits moderate solubility in aqueous media but demonstrates enhanced bioavailability when formulated appropriately.

As research progresses, the integration of artificial intelligence (AI) tools into drug discovery pipelines has accelerated the identification of novel pharmacophores like 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine. AI-driven virtual screening allows for rapid assessment of thousands of compounds based on their structural features and predicted biological activities. This high-throughput approach has identified several derivatives of benzimidazole with enhanced potency against disease-relevant targets.

The future direction of studies on 5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine includes exploring its potential in combination therapies. By pairing this compound with other agents that target different molecular pathways, researchers aim to achieve synergistic effects that could improve treatment outcomes for complex diseases. Additionally, exploring its role in precision medicine—where treatments are tailored to individual genetic profiles—may unlock new therapeutic possibilities.

In conclusion,5-methyl-N-(3-methylphenyl)-1H-benzimidazol-2-amine (CAS No. 1092303-53-1) represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. Ongoing studies continue to elucidate its mechanisms of action and therapeutic applications across multiple disease areas. As scientific understanding evolves, this compound is poised to contribute significantly to advancements in medicine.

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Amadis Chemical Company Limited
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